molecular formula C23H21N5 B3462363 N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE

N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE

Cat. No.: B3462363
M. Wt: 367.4 g/mol
InChI Key: VXOBGVCQSMULMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE is a complex organic compound characterized by its unique benzimidazole structure Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by functionalization at specific positions to introduce the benzyl and methyl groups. Common reagents include benzyl chloride, methylamine, and various catalysts to facilitate the reactions under controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at specific positions on the benzimidazole ring.

Scientific Research Applications

N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzimidazole moieties can bind to active sites, modulating the activity of the target proteins and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE
  • N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE

Uniqueness

N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzimidazole structure offers enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(1-benzylbenzimidazol-2-yl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c1-27-16-25-20-13-18(11-12-21(20)27)24-14-23-26-19-9-5-6-10-22(19)28(23)15-17-7-3-2-4-8-17/h2-13,16,24H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOBGVCQSMULMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=NC4=CC=CC=C4N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE
Reactant of Route 2
Reactant of Route 2
N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE
Reactant of Route 3
Reactant of Route 3
N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE
Reactant of Route 4
Reactant of Route 4
N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE
Reactant of Route 5
Reactant of Route 5
N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE
Reactant of Route 6
Reactant of Route 6
N-[(1-BENZYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-5-YL)AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.